2,6-Dichlorofluorobenzene

Material Handling Process Engineering Chemical Logistics

2,6-Dichlorofluorobenzene (CAS 2268-05-5) is the critical 1,2,3-substituted halogenated aromatic building block for industrial-scale synthesis of ofloxacin, lomefloxacin, and advanced liquid crystal materials. Its unique ortho/ortho′ chlorine-fluorine arrangement creates a distinct electronic environment that governs nucleophilic aromatic substitution (SNAr) and cross-coupling reactions—a regioselectivity profile that the 2,4-isomer cannot replicate. The non-azeotropic, crystalline solid form (mp 37-40°C) enables cost-effective purification to ≥98% GC purity, ensuring compliance with stringent pharmacopoeial standards. For procurement managers, choosing the correct isomer eliminates divergent reaction pathways, safeguards downstream API yields, and provides a reliable, high-purity intermediate ready for regulated manufacturing environments.

Molecular Formula C6H3Cl2F
Molecular Weight 164.99 g/mol
CAS No. 2268-05-5
Cat. No. B1295312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorofluorobenzene
CAS2268-05-5
Molecular FormulaC6H3Cl2F
Molecular Weight164.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)Cl
InChIInChI=1S/C6H3Cl2F/c7-4-2-1-3-5(8)6(4)9/h1-3H
InChIKeyJORVCRLRRRRLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorofluorobenzene (CAS 2268-05-5) Procurement: Core Specifications and Identity Verification


2,6-Dichlorofluorobenzene (CAS 2268-05-5, synonym 1,3-Dichloro-2-fluorobenzene) is a polyhalogenated aromatic compound with the molecular formula C₆H₃Cl₂F and a molecular weight of 164.99 g/mol. It is characterized by a benzene ring substituted with two chlorine atoms at the 2- and 6-positions (or 1- and 3-positions in the alternate naming convention) and a single fluorine atom. [1] This specific substitution pattern defines its chemical behavior and its role as a key synthetic intermediate. Under standard conditions, the compound is a white to light-yellow crystalline solid with a melting point of 37-40 °C and a boiling point of 168-169 °C. It is a flammable solid (UN1325) and an irritant, requiring appropriate handling. It is soluble in common organic solvents like ethanol and ether but insoluble in water.

2,6-Dichlorofluorobenzene (CAS 2268-05-5): Why In-Class Substitution Without Verification Introduces Risk


Substituting 2,6-Dichlorofluorobenzene with a closely related halogenated benzene analog is not a trivial matter of swapping one building block for another. The specific ortho/ortho′ relationship between the chlorine atoms and the fluorine atom creates a unique electronic environment that governs its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Using an incorrect isomer, such as 2,4-dichlorofluorobenzene, or a different halogenation pattern can lead to divergent reaction pathways, altered regioselectivity, and ultimately, the failure to produce the intended downstream pharmaceutical or agrochemical intermediate. [1] The physical properties, such as melting point, also differ significantly, impacting handling, formulation, and purification processes. The data presented below provides the quantitative evidence required to justify the specific selection of this compound over its nearest alternatives.

2,6-Dichlorofluorobenzene (CAS 2268-05-5): Quantitative Differentiation vs. Comparator (2,4-Dichlorofluorobenzene)


Differential Physical State at Room Temperature vs. 2,4-Dichlorofluorobenzene

2,6-Dichlorofluorobenzene (target) is a crystalline solid at standard room temperature (20-25°C), whereas its positional isomer, 2,4-dichlorofluorobenzene, is a liquid under the same conditions. [1] This fundamental physical state difference has direct and quantifiable consequences for handling, storage, and process integration.

Material Handling Process Engineering Chemical Logistics

Advantage of Non-Azeotropic Separation from Primary Isomeric Impurity

In industrial production, 2,6-dichlorofluorobenzene is often co-produced with its isomer 2,4-dichlorofluorobenzene. A critical study of the binary VLE data for this system has established that the mixture does not form an azeotrope. [1] This is a crucial differentiation factor, as it confirms that the 2,6-isomer can be purified to the high levels required for pharmaceutical synthesis by conventional distillation without the need for specialized azeotropic separation techniques. [2]

Separation Science Process Chemistry Purification

Divergent Downstream Application Pathways vs. 2,4-Dichlorofluorobenzene

The two isomers, 2,6- and 2,4-dichlorofluorobenzene, are not interchangeable intermediates for the same set of final drug substances. They serve as precursors for different fluoroquinolone antibiotics. 2,6-Dichlorofluorobenzene is specifically cited as the key raw material for the synthesis of ofloxacin and lomefloxacin, whereas its isomer 2,4-dichlorofluorobenzene is used for ciprofloxacin synthesis. [1]

Medicinal Chemistry Synthetic Route Scouting API Intermediate Sourcing

Quantified Chromatographic Purity as a Benchmark for Synthetic Utility

The industry standard for this compound as a high-value intermediate is a minimum purity of 98.0% as determined by Gas Chromatography (GC). This is not merely a quality metric but a functional requirement for its role in subsequent reactions, particularly in the synthesis of APIs where impurities can lead to significant yield loss or formation of difficult-to-remove byproducts.

Quality Assurance Procurement Specification Reproducible Synthesis

2,6-Dichlorofluorobenzene (CAS 2268-05-5): Evidence-Backed Application Scenarios for Procurement


Synthesis of Ofloxacin and Lomefloxacin (Fluoroquinolone Antibiotics)

This is the most specific and validated application scenario. 2,6-Dichlorofluorobenzene is the documented starting material for the industrial synthesis of the fluoroquinolone antibacterial drugs ofloxacin and lomefloxacin. Its unique 1,2,3-substitution pattern is essential for constructing the core heterocyclic ring system of these APIs. Any attempt to substitute it with the 2,4-isomer will lead to a different set of products (e.g., ciprofloxacin). [1] The non-azeotropic nature of its mixture with the 2,4-isomer further supports its use in these highly regulated API supply chains, as it allows for cost-effective purification to meet stringent pharmacopoeial standards.

Precursor for Specialty Liquid Crystal Materials

Multiple sources identify 2,6-Dichlorofluorobenzene as a crucial intermediate in the synthesis of high-performance liquid crystal compounds. The specific substitution pattern is required to impart the necessary dipole moment and molecular shape for the desired liquid crystalline phase behavior. The solid physical state of the compound at room temperature can be advantageous in the precise stoichiometric formulations often required in this field. [1]

General Reagent for Regioselective Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom ortho to two chlorine atoms creates a unique electronic environment that can be exploited for selective SNAr reactions. As established in the literature, an ortho-fluorine substituent can have a variable activating influence on nucleophilic attack. [1] The ≥98.0% (GC) purity specification ensures that the observed regioselectivity is due to the compound's inherent electronic properties and not influenced by isomeric impurities.

Agrochemical Intermediate for Herbicides and Fungicides

The compound is widely cited as an intermediate in the agrochemical industry for the synthesis of various herbicides and fungicides. The differential solubility in organic solvents versus water is a key property that is leveraged during the workup and purification stages of these syntheses. The solid, non-azeotropic nature of the material ensures that it can be reliably obtained in high purity, a critical factor for developing crop protection agents with predictable field performance and minimal environmental impact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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